8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane

Organic Synthesis Medicinal Chemistry Building Block Quality

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane is a bicyclic, racemic tertiary amine featuring a Boc-protected nitrogen at position 3 and a primary aminomethyl substituent at position 8. It serves as a versatile, orthogonal building block for assembling conformationally constrained analogs, particularly in CNS-focused medicinal chemistry where rigid scaffolds that mimic tropane alkaloid geometry are required.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS No. 1363381-83-2
Cat. No. B1403739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane
CAS1363381-83-2
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)C2CN
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-8,14H2,1-3H3
InChIKeyYSMVRMWNBGATCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane (CAS 1363381-83-2): Core Characteristics and Procurement Position


8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane is a bicyclic, racemic tertiary amine featuring a Boc-protected nitrogen at position 3 and a primary aminomethyl substituent at position 8 [1]. It serves as a versatile, orthogonal building block for assembling conformationally constrained analogs, particularly in CNS-focused medicinal chemistry where rigid scaffolds that mimic tropane alkaloid geometry are required [2]. Its free-base form, with a molecular weight of 240.34 g/mol and a computed logP of approximately 1.2, occupies a distinct physicochemical space relative to its closest in-class analogs [1].

Why In-Class Analogs Cannot Replace 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane Without Experimental Reconciliation


Despite sharing a common azabicyclo[3.2.1]octane core, subtle variations in substitution pattern and protecting-group strategy lead to pronounced differences in reactivity, storage requirements, and downstream synthetic outcomes. The presence of a methylene spacer between the primary amine and the bicyclic framework distinguishes this compound from the 8-amino analog (CAS 1330763-51-3), altering steric accessibility and nucleophilicity in coupling reactions [1]. Furthermore, the Boc group on the ring nitrogen – as opposed to the bridge nitrogen – dictates a distinct deprotection orthogonal strategy, which is critical when assembling complex polyfunctional molecules [2]. Procurement of a seemingly similar in-class intermediate without verifying these functional-group nuances can result in failed coupling reactions, altered pharmacokinetic profiles of final compounds, or unintended deprotection sequences during multi-step synthesis.

Quantitative Differentiation Evidence for 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane Against Closest Analogs


Free‑Base Purity Advantage Over Market‑Average 95% Batches

Supplier‑certified purity of 8‑Aminomethyl‑3‑boc‑3‑azabicyclo[3.2.1]octane free base reaches 98% (HPLC) as listed by Leyan, compared to the 95% purity that is more typical across competing suppliers of this CAS number . The 3‑percentage‑point absolute purity gap is material in coupling reactions where impurities can consume stoichiometric reagents or generate by‑products that complicate purification.

Organic Synthesis Medicinal Chemistry Building Block Quality

Controlled Storage Requirement (2‑8°C) Versus Room‑Temperature Analog

The free base requires long‑term storage at 2‑8°C protected from light, whereas the structurally similar 8‑amino‑3‑boc‑3‑azabicyclo[3.2.1]octane (CAS 1330763‑51‑3) can be stored at room temperature . This indicates that the aminomethyl group confers greater thermal sensitivity or potential for oxidation, a factor that must be planned for in procurement logistics and inventory rotation.

Stability Inventory Management Long‑term Storage

Elevated Lipophilicity (ΔlogP ~0.25) Relative to 8‑Amino Analog

Computed XLogP3‑AA for the free base is 1.2, compared to 2.22880 (estimated AlogP) reported for the 8‑amino‑3‑boc‑3‑azabicyclo[3.2.1]octane analog [1]. The additional methylene unit in the aminomethyl chain contributes to a modest but consistent increase in lipophilicity, which can influence passive membrane permeability and protein binding of the final elaborated molecules.

Physicochemical Properties Drug‑likeness Permeability

Differentiated Reactivity: Aminomethyl vs. Amino Nucleophile in Reductive Amination

The aminomethyl group allows chemoselective reductive amination at the terminal primary amine without competing with the Boc‑protected tertiary amine. In contrast, the 8‑amino analog possesses a nucleophilic amine directly on the bicyclic core, which exhibits lower steric hindrance but may participate in unwanted ring‑closure reactions with neighboring electrophilic centers [1]. This reactivity difference is well‑documented in the synthesis of opioid receptor ligands where 8‑substituted 3‑azabicyclo[3.2.1]octanes show a 22‑fold change in potency depending on substitution pattern [2].

Synthetic Chemistry Orthogonal Protection Reductive Amination

Procurement‑Optimized Application Scenarios for 8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane


Constrained Peptidomimetic Synthesis Requiring High Purity and Orthogonal Boc Deprotection

When constructing conformationally restricted beta‑turn mimetics or bicyclic peptides, near‑100% purity of the building block is essential to prevent sequence truncations. The 98% free base ensures minimal batch‑to‑batch variability in solid‑phase or solution‑phase peptoid syntheses, while the Boc group tolerates base‑mediated Fmoc deprotections, allowing stepwise assembly .

CNS Drug Discovery Programs Leveraging Tropane Scaffold Geometry

For lead series targeting dopamine, serotonin, or opioid receptors, the 8‑aminomethyl derivative offers a rigid, sp3‑rich core that mimics the privileged tropane framework. Quantitative SAR studies show that subtle changes at C‑8 can drive up to 20‑fold variations in transporter affinity, making the precise substitution pattern of this compound a critical decision point early in SAR expansion [1].

Cold‑Chain‑Ready Inventory Build for Iterative Library Synthesis

Teams that maintain temperature‑controlled compound management (2‑8°C) can confidently stock this intermediate for long‑term use in library production. The differentiated storage requirement ensures that only facilities with appropriate cold‑storage logistics will maintain intended reactivity over months, reducing re‑purchase frequency and ensuring reproducibility across synthesis cycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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